molecular formula C27H26FN3O2 B2747251 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 915189-16-1

1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2747251
CAS No.: 915189-16-1
M. Wt: 443.522
InChI Key: UNIQNTZJRIINJI-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a benzodiazole ring, and a pyrrolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the fluorophenyl and pyrrolidinone groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Pyrrolidinone Ring : A five-membered lactam that serves as the core structure.
  • Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, contributing to the compound's lipophilicity and biological interactions.
  • Benzodiazole Moiety : A fused bicyclic structure known for its pharmacological properties.
  • Methylphenoxy Side Chain : An ether functional group that may influence the compound's solubility and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, compounds with similar structures have been shown to inhibit key enzymes and receptors involved in cancer progression and inflammation.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased sensitivity of tumor cells to chemotherapeutic agents .
  • Receptor Modulation : The benzodiazole component may interact with neurotransmitter receptors or other signaling pathways, potentially influencing neurochemical processes.

Biological Activity Data

Research has indicated various biological activities associated with structurally similar compounds. While specific data for the target compound is limited, insights can be drawn from related studies.

Activity Description Reference
PARP InhibitionInhibits PARP-mediated PARylation; EC50 = 2.51 nM
Antitumor ActivityPrevents proliferation in BRCA1/2 mutant cancer cells (EC50 = 0.3 nM)
Anti-inflammatory PotentialSimilar compounds exhibit anti-inflammatory effects in preclinical models

Case Studies

Several studies have investigated compounds with structural similarities to this compound, revealing promising results:

  • Study on PARP Inhibitors :
    • A series of tetrahydropyridophthlazinones were developed as PARP inhibitors, demonstrating significant antitumor efficacy in BRCA-deficient models. The lead compound showed favorable pharmacokinetics and synergistic effects when combined with standard chemotherapy .
  • Neuropharmacological Studies :
    • Compounds containing benzodiazole moieties have been explored for their potential as anxiolytics and antidepressants, indicating that modifications in side chains could enhance binding affinity to specific receptors .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-19-6-12-23(13-7-19)33-15-14-31-25-5-3-2-4-24(25)29-27(31)21-16-26(32)30(18-21)17-20-8-10-22(28)11-9-20/h2-13,21H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIQNTZJRIINJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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